molecular formula C14H17N2O5S2- B11710709 {[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate

{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate

Cat. No.: B11710709
M. Wt: 357.4 g/mol
InChI Key: KGFMURPIPFDQJR-UHFFFAOYSA-M
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Description

{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate is a complex organic compound that features an indole moiety, a carbamoyl group, and a sulfanyl sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate typically involves multiple steps. The initial step often includes the preparation of the indole derivative, which can be achieved through Fischer indole synthesis. This is followed by the introduction of the carbamoyl group via carbamoylation reactions. The final step involves the formation of the sulfanyl sulfonate group through a sulfonation reaction using appropriate sulfonating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted indole derivatives

Scientific Research Applications

Chemistry

In chemistry, {[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its indole moiety, which is known to interact with various biological targets.

Medicine

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, altering their function. The carbamoyl group can form hydrogen bonds, enhancing binding affinity, while the sulfanyl sulfonate group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Vanillin acetate
  • 2-Fluorodeschloroketamine

Uniqueness

What sets {[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C14H17N2O5S2-

Molecular Weight

357.4 g/mol

IUPAC Name

3-[2-(2-sulfonatosulfanylethoxycarbonylamino)propyl]-1H-indole

InChI

InChI=1S/C14H18N2O5S2/c1-10(16-14(17)21-6-7-22-23(18,19)20)8-11-9-15-13-5-3-2-4-12(11)13/h2-5,9-10,15H,6-8H2,1H3,(H,16,17)(H,18,19,20)/p-1

InChI Key

KGFMURPIPFDQJR-UHFFFAOYSA-M

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)OCCSS(=O)(=O)[O-]

Origin of Product

United States

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